molecular formula C11H14FNO B1411922 5-(Cyclopentylmethoxy)-2-fluoropyridine CAS No. 1545052-19-4

5-(Cyclopentylmethoxy)-2-fluoropyridine

Cat. No.: B1411922
CAS No.: 1545052-19-4
M. Wt: 195.23 g/mol
InChI Key: GJDVMOGEHSFQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Cyclopentylmethoxy)-2-fluoropyridine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Antitumor Activity

5-(Cyclopentylmethoxy)-2-fluoropyridine, as part of the broader class of fluoropyridines, has been studied for its potential applications in cancer treatment. Fluoropyridines, including 5-fluorouracil (5-FU) and its derivatives, have been extensively used in chemotherapy for various solid tumors such as breast and gastrointestinal cancers. These compounds work by inhibiting DNA synthesis in cancer cells, leading to cell death. For instance, 5-FU has been combined with other antineoplastic agents or modalities like cisplatin and ionizing radiation to enhance therapeutic activity (Grem, 2000).

Synthesis for Herbicide Development

This compound has also been implicated in the synthesis of novel herbicides. A study on the cascade cyclization of fluoroalkyl alkynylimines with primary amines led to the synthesis of 4-amino-5-fluoropicolinates, which are of interest as potential herbicides. This method provides access to picolinic acids with various substituents, previously inaccessible via traditional chemistry (Johnson et al., 2015).

Research in Pharmaceutical Analysis

Additionally, the study of 5-fluorouracil (5-FU) and its metabolites in biological samples is crucial for optimizing pharmacotherapy. Developing accurate analytical methods to detect 5-FU and its metabolites in biological matrices, such as plasma and urine, enables a deeper understanding of the drug's pharmacokinetics and pharmacodynamics (Semail et al., 2020).

Properties

IUPAC Name

5-(cyclopentylmethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-6-5-10(7-13-11)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDVMOGEHSFQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.